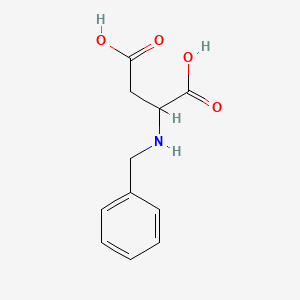

Benzylaspartic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKSWSMXZYPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307665 | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-22-6 | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5555-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BV23TSD8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to benzylaspartic acid. This compound and its derivatives are pivotal in peptide synthesis and serve as crucial intermediates in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development.

Chemical Structure and Isomerism

This compound is a derivative of the amino acid aspartic acid where a benzyl (B1604629) group is attached. The point of attachment of the benzyl group defines the specific isomer. The primary isomers of interest are:

-

N-Benzyl-DL-aspartic acid: The benzyl group is attached to the nitrogen atom of the amino group. This is a racemic mixture of the D and L enantiomers.

-

L-Aspartic acid α-benzyl ester: The benzyl group forms an ester with the α-carboxylic acid group.

-

L-Aspartic acid β-benzyl ester: The benzyl group forms an ester with the β-carboxylic acid group.[1]

The chirality of the α-carbon is a key feature, with the L-isomers being the most common in biochemical applications due to their natural origin. The presence of two carboxylic acid groups allows for the selective formation of α- and β-esters, which is fundamental in peptide synthesis for orthogonal protection strategies.

Quantitative Chemical Properties

The following tables summarize the key quantitative data for the primary isomers of this compound and their commonly used protected derivatives.

Table 1: Properties of this compound Isomers

| Property | N-Benzyl-DL-aspartic acid | L-Aspartic acid α-benzyl ester | L-Aspartic acid β-benzyl ester |

| IUPAC Name | 2-(benzylamino)butanedioic acid | (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid | (2S)-3-amino-4-oxo-4-(phenylmethoxy)butanoic acid |

| Molecular Formula | C11H13NO4[2] | C11H13NO4[3] | C11H13NO4[4] |

| Molecular Weight | 223.23 g/mol [2] | 223.2 g/mol [3] | 223.2 g/mol [4] |

| Melting Point | Not available | Not available | 196-208 °C[4] |

| Solubility | Not available | Not available | Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

| Appearance | Not available | Not available | White crystalline powder[4] |

| Optical Rotation | Not applicable (racemic) | Not available | [a]D20 = +26 ± 2º (c=1 in 1N HCl)[4] |

| CAS Number | 5555-22-6[2] | 7362-93-8[3] | 2177-63-1[4] |

Table 2: Properties of Protected this compound Derivatives

| Property | Boc-L-aspartic acid α-benzyl ester | Boc-L-aspartic acid β-benzyl ester |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid |

| Molecular Formula | C16H21NO6[5] | C16H21NO6[6] |

| Molecular Weight | 323.3 g/mol [5] | 323.3 g/mol [6] |

| Melting Point | 96 - 104 °C[5] | 96-105 °C[6] |

| Appearance | White crystalline powder[5] | White or off-white powder[6] |

| Optical Rotation | [a]D20 = -23 ± 2 º (c=1 in MeOH)[5] | [a]D20 = +7.5º to +9.5º (c=2% in AcOH)[6] |

| CAS Number | 30925-18-9[5] | 7536-58-5[6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound isomers are crucial for their application in research and development.

Synthesis of L-Aspartic Acid β-benzyl Ester

This protocol describes a method for the selective esterification of the β-carboxylic acid group of L-aspartic acid.

Materials:

-

L-aspartic acid

-

Benzyl alcohol

-

Acetyl chloride

-

Methyl tert-butyl ether

-

2-Propanol

-

Calcium chloride

Procedure: [7]

-

A solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 ml (24.04 mol) of benzyl alcohol is cooled to 0° C.[7]

-

To this solution, 133.1 g (1.00 mol) of L-aspartic acid (dried over calcium chloride) is added in incremental portions with agitation.[7]

-

The mixture is stirred for 3 days at room temperature.[7]

-

The resulting solution is combined with 133.3 g (1.68 mol) of pyridine in incremental portions, and then agitated for 12 hours at room temperature.[7]

-

The separated product is collected by suction filtration.[7]

-

The crude product is washed with methyl tert-butyl ether and dried under vacuum.[7]

-

For purification, the product is dissolved in hot water containing a few drops of pyridine.[7]

-

The solution is filtered while hot and, after cooling, stored for 12 hours at 5° C.[7]

-

The separated crystals are collected by suction filtration, washed with water, and dried under vacuum over calcium chloride.[7]

-

The yield is 116.0 g of L-aspartic acid 4-(phenylmethyl) ester with a melting point of 206°-207° C (decomposition).[7]

Synthesis of N-Benzyloxycarbonyl-L-aspartic Acid

This protocol outlines the synthesis of N-protected L-aspartic acid, a common precursor in peptide synthesis.

Materials:

-

L-aspartic acid

-

Sodium hydroxide

-

Benzyl chloroformate (BCF)

-

Hydrochloric acid

Procedure: [8]

-

An aqueous solution of an alkaline metal salt of L-aspartic acid is prepared.[8]

-

Benzyl chloroformate (BCF) is added to the aqueous solution of the L-aspartic acid salt.[8]

-

The reaction is carried out at a temperature between 35° and 55° C, preferably between 46° and 50° C.[8]

-

The pH of the reaction mixture is maintained between 9.2 and 12.0, preferably between 10 and 11.[8]

-

Upon completion of the reaction (exhaustion of L-aspartic acid), the reaction mixture is acidified with hydrochloric acid to yield the free acid product.[8]

-

This process typically yields N-benzyloxycarbonyl-L-aspartic acid in high yields exceeding 90% and with a purity of better than 99%.[8]

Biological Activity and Applications

This compound derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. The benzyl group serves as a protecting group for the carboxylic acid functionality, preventing its participation in amide bond formation during peptide coupling reactions. The choice between the α- and β-benzyl ester allows for regioselective synthesis.

While direct and specific signaling pathways for this compound itself are not well-documented, its incorporation into larger peptide structures can significantly influence their biological activity. These modified peptides are investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor ligands. For instance, derivatives of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity.[9]

The parent molecule, L-aspartic acid, is a non-essential amino acid that functions as an excitatory neurotransmitter and is a precursor to other amino acids and nucleotides. The introduction of a benzyl group alters its physicochemical properties, such as lipophilicity, which can affect its transport across biological membranes and its interaction with biological targets.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a generalized experimental workflow for the synthesis and purification of a this compound derivative, a fundamental process in its scientific and industrial application.

References

- 1. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]

- 2. N-BENZYL ASPARTIC ACID [chembk.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 8. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 9. Evaluation of enzyme inhibition data in screening for new drugs [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-benzyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-benzyl-L-aspartic acid, a key building block in the development of peptidomimetics and other pharmacologically active molecules. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

N-benzyl-L-aspartic acid is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a benzyl (B1604629) group attached to the amino nitrogen. This modification imparts increased lipophilicity and steric bulk, properties that are often desirable in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The synthesis of this compound can be approached through several methods, with direct N-alkylation and reductive amination being the most prevalent. This guide will focus on these two core synthetic strategies.

Synthetic Routes and Experimental Protocols

Two primary methods for the synthesis of N-benzyl-L-aspartic acid are detailed below: direct N-alkylation of L-aspartic acid with benzyl bromide and reductive amination of L-aspartic acid with benzaldehyde (B42025).

Direct N-Alkylation with Benzyl Bromide

This method involves the direct reaction of L-aspartic acid with benzyl bromide in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic benzyl bromide.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-aspartic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq). The volume of water should be sufficient to fully dissolve the reagents upon heating.

-

Addition of Benzyl Bromide: While stirring the solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the N-benzyl-L-aspartic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-benzyl-L-aspartic acid.

Reductive Amination with Benzaldehyde

Reductive amination offers an alternative route that proceeds via the in-situ formation of a Schiff base between L-aspartic acid and benzaldehyde, which is then reduced to the corresponding secondary amine.

Experimental Protocol:

-

Schiff Base Formation: In a reaction vessel, suspend L-aspartic acid (1.0 eq) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. Add benzaldehyde (1.0-1.2 eq) to the suspension.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq), portion-wise while maintaining the temperature below 10°C.

-

Reaction: After the addition of the reducing agent is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic. This will also neutralize any unreacted borohydride.

-

Isolation and Purification: The product can be isolated by adjusting the pH of the solution to the isoelectric point of N-benzyl-L-aspartic acid, which will cause it to precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-benzyl-L-aspartic acid and related compounds.

| Parameter | Direct N-Alkylation | Reductive Amination | N-benzyl-DL-aspartic acid |

| Typical Yield | 60-80% | 50-70% | - |

| Purity | >95% (after recrystallization) | >95% (after recrystallization) | - |

| Melting Point | Not reported | Not reported | 194-197 °C (decomposed) |

| ¹H NMR | Not specifically reported | Not specifically reported | Not available |

| ¹³C NMR | Not specifically reported | Not specifically reported | Not available |

Visualizations

The following diagrams illustrate the logical workflow of the synthetic routes described.

Caption: Overall workflow for the synthesis of N-benzyl-L-aspartic acid.

Caption: Key reaction steps in the synthesis of N-benzyl-L-aspartic acid.

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of N-Benzoyl-L-aspartic Acid

For Immediate Release

In the intricate landscape of cellular signaling and drug development, understanding the precise mechanisms of action of bioactive compounds is paramount. This technical guide delves into the current scientific understanding of N-benzoyl-L-aspartic acid, a derivative of the amino acid aspartate, which has garnered interest for its potential therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating available data on its biological effects, particularly its anticancer and anti-inflammatory properties. While the term "benzylaspartic acid" can be ambiguous, this whitepaper focuses on the N-acylated form, for which the most significant biological data exists.

Executive Summary

N-benzoyl-L-aspartic acid is an acylated derivative of L-aspartic acid, also identified as a metabolite of benzyl (B1604629) glucosinolate.[1] Emerging research has highlighted its potential as a potent inhibitor of tumor growth and an effective anticancer agent.[2] The primary mechanisms underpinning these effects are believed to involve the inhibition of specific protein kinases and the induction of programmed cell death, or apoptosis, in cancer cells.[2] Furthermore, evidence suggests potential anti-inflammatory activity, broadening its therapeutic scope. This guide will systematically explore these mechanisms, present available quantitative data, and outline relevant experimental methodologies.

Anticancer Activity of N-Benzoyl-L-aspartic Acid

The chemotherapeutic potential of N-benzoyl-L-aspartic acid is a focal point of current research. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including Chinese hamster ovary (CHO) cells.[2] The proposed mechanisms for this anticancer activity are multifaceted and are detailed below.

Inhibition of Kinase Activity

N-benzoyl-L-aspartic acid is categorized as a kinase inhibitor, a class of compounds that block the activity of protein kinases.[2] These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival. While the specific kinases targeted by N-benzoyl-L-aspartic acid are not yet fully elucidated in publicly available literature, its classification as a kinase inhibitor suggests that its anticancer effects are mediated through the disruption of these crucial signaling cascades.

A proposed logical workflow for identifying the specific kinase targets of N-benzoyl-L-aspartic acid is presented in the following diagram:

Induction of Apoptosis

A key mechanism through which N-benzoyl-L-aspartic acid exerts its anticancer effects is the induction of apoptosis.[2] Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer. The induction of apoptosis by a therapeutic agent is a desirable characteristic, as it leads to the selective elimination of cancer cells.

The apoptotic process is complex, involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. While the specific apoptotic pathway activated by N-benzoyl-L-aspartic acid is a subject for further investigation, a general representation of the apoptotic cascade is provided below.

Anti-Inflammatory Potential

In addition to its anticancer properties, N-benzoyl-L-aspartic acid has been investigated for its potential as an anti-inflammatory agent, with possible applications in conditions such as arthritis.[3] The mechanism of this anti-inflammatory activity is an area of active research. A study on N-benzoyl amino acids identified their potential as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4] This interaction is a critical step in the recruitment of immune cells to sites of inflammation. By blocking this interaction, N-benzoyl amino acids could potentially reduce the inflammatory response.

Quantitative Data

While the literature describes N-benzoyl-L-aspartic acid as a potent inhibitor of tumor growth, specific quantitative data such as IC50 values across a wide range of cancer cell lines are not extensively consolidated in readily available sources. The acquisition and compilation of such data from primary research articles are crucial for a comprehensive understanding of its potency and selectivity.

Table 1: Summary of Biological Activities and Reported Effects

| Biological Activity | Reported Effect | Key Molecular Target/Pathway (Putative) | Reference |

| Anticancer | Inhibition of cancer cell growth in vitro and in vivo | Protein Kinase Inhibition | [2] |

| Anticancer | Induction of apoptosis | Caspase Activation | [2] |

| Anti-inflammatory | Inhibition of LFA-1/ICAM-1 interaction | Cell Adhesion Molecule Inhibition | [4] |

Experimental Protocols

To facilitate further research and validation of the biological activities of N-benzoyl-L-aspartic acid, this section outlines the general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-benzoyl-L-aspartic acid for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. To investigate the induction of apoptosis by N-benzoyl-L-aspartic acid, the expression levels of key apoptotic proteins can be analyzed.

Protocol Outline:

-

Protein Extraction: Treat cells with N-benzoyl-L-aspartic acid, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

N-benzoyl-L-aspartic acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its purported mechanisms of action, including kinase inhibition and apoptosis induction, warrant further in-depth investigation to identify specific molecular targets and delineate the precise signaling pathways involved. Future research should focus on comprehensive kinase profiling, detailed analysis of apoptotic pathways, and in vivo efficacy studies to translate the current in vitro findings into potential clinical applications. The methodologies and information presented in this guide provide a foundational framework for researchers to advance our understanding of this intriguing molecule.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Benzoyl-L-aspartic acid | 4631-12-3 | EAA63112 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-DL-aspartic acid (CAS 5555-22-6), a derivative of the non-essential amino acid, aspartic acid. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzyl-DL-aspartic acid, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.25-7.40 | m | - | 5H, Aromatic (C₆H₅) |

| ¹H | 4.05 | t | 6.0 | 1H, CH-N |

| ¹H | 3.90 | s | - | 2H, CH₂-Ph |

| ¹H | 2.80-3.00 | m | - | 2H, CH₂-COOH |

| ¹³C | 175.0 | - | - | 2 x COOH |

| ¹³C | 138.0 | - | - | 1C, Aromatic (Quaternary) |

| ¹³C | 128.5 | - | - | 2C, Aromatic (CH) |

| ¹³C | 128.0 | - | - | 2C, Aromatic (CH) |

| ¹³C | 127.5 | - | - | 1C, Aromatic (CH) |

| ¹³C | 58.0 | - | - | 1C, CH-N |

| ¹³C | 50.0 | - | - | 1C, CH₂-Ph |

| ¹³C | 36.0 | - | - | 1C, CH₂-COOH |

Note: Predicted chemical shifts based on analysis of similar structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550 | Medium | N-H bend |

| 1495, 1455 | Medium | C=C stretch (Aromatic) |

| 1250 | Medium | C-O stretch (Carboxylic acid) |

| 740, 700 | Strong | C-H bend (Aromatic, monosubstituted) |

Note: Predicted characteristic absorption bands. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Exact Mass | 223.0845 u |

| Major Fragmentation Peaks (m/z) | 223 (M+), 178, 134, 106, 91, 77 |

Note: The fragmentation pattern is predicted based on the structure. The base peak is likely to be m/z 91, corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-DL-aspartic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of N-benzyl-DL-aspartic acid (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

-

Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press. Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like N-benzyl-DL-aspartic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are appropriate techniques. For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infuse it into the ion source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion (M+H)⁺ or (M-H)⁻ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of N-benzyl-DL-aspartic acid.

An In-depth Technical Guide to the Solubility and Stability of Benzylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of benzylaspartic acid, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties of this compound Derivatives

A summary of the available physical and chemical properties for N-benzyl-L-aspartic acid and related compounds is presented below. This data is essential for understanding the molecule's behavior in various experimental and formulation settings.

| Property | Value | Reference Compound |

| Molecular Formula | C11H13NO4 | N-benzyl-L-aspartic acid[1] |

| Molar Mass | 223.23 g/mol | N-benzyl-L-aspartic acid[1] |

| Melting Point | 194-197 °C (decomposes) | N-benzyl-L-aspartic acid[1] |

| pKa | 2.13 ± 0.23 (Predicted) | N-benzyl-L-aspartic acid[1] |

| Solubility | Soluble in DMSO.[2][3][4] Slightly soluble in Acetone.[5] Insoluble in water.[6] | N-benzoyl-L-aspartic acid, β-Benzyl L-Aspartic Acid NCA, N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester |

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation and bioavailability. The following are generalized protocols for determining the solubility of this compound in various solvents.

Equilibrium Solubility Method

This method determines the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate (B84403) buffer at various pH)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[7][8][9]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[10][11][12][13] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

General Protocol for Forced Degradation

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.[14][15]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.[14]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation: Dry heat at 80°C for up to 72 hours.[14]

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for various time points.

-

At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

-

Dilute the sample to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.[14][16][17]

-

Characterize the degradation products using techniques like LC-MS/MS.[7]

Potential Degradation Pathways for Aspartic Acid Derivatives

Aspartic acid residues in peptides are known to undergo specific degradation reactions, which may also be relevant for this compound.

-

Acid-Catalyzed Hydrolysis: Cleavage of the peptide bond under acidic conditions.[18][19]

-

Base-Catalyzed Isomerization: Formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form both α- and β-aspartyl linkages.[18] This can also lead to racemization.

-

Deamidation: While this compound does not have a side-chain amide, this is a common degradation pathway for asparagine residues, which can be structurally similar.[20]

Logical Flow for a Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

HPLC Method Development Considerations

-

Column: A C18 reverse-phase column is often suitable.[7][14][16]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.[7][18]

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available sources, this guide provides the necessary framework for researchers to determine these critical parameters. The outlined experimental protocols for solubility determination and forced degradation studies, along with the considerations for analytical method development, offer a clear path forward for characterizing this important molecule. Understanding the solubility and stability of this compound is paramount for its successful application in research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. N-benzoyl-L-aspartic acid | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]

- 3. N-BENZOYL-ASPARTIC ACID | 4631-12-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. β-Benzyl L-Aspartic Acid NCA [nanosoftpolymers.com]

- 6. N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. pharmasm.com [pharmasm.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharmtech.com [pharmtech.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method - Int J Pharm Chem Anal [ijpca.org]

- 16. japsonline.com [japsonline.com]

- 17. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of Benzylaspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylaspartic acid, a derivative of the proteinogenic amino acid L-aspartic acid, serves as a crucial intermediate in pharmaceutical and peptide synthesis. A thorough understanding of its thermochemical properties is essential for process optimization, stability assessment, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and detailed experimental protocols for determining its core thermochemical data. Due to the limited availability of direct experimental thermochemical values for this compound, this guide presents the well-established data for its parent compound, L-aspartic acid, as a foundational reference. Furthermore, it explores the potential role of N-acylated amino acids, a class to which this compound belongs, in cellular signaling pathways, offering a broader context for its biological significance.

Introduction

This guide aims to bridge this knowledge gap by:

-

Presenting the available physicochemical data for this compound.

-

Providing a detailed summary of the thermochemical properties of L-aspartic acid as a comparative baseline.

-

Outlining the standard experimental methodologies for determining these thermochemical properties.

-

Discussing the potential biological signaling roles of N-acylated amino acids.

Physicochemical Properties of N-Benzyl-L-Aspartic Acid

While comprehensive thermochemical data is scarce, some fundamental physicochemical properties of N-benzyl-L-aspartic acid have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molar Mass | 223.23 g/mol | |

| Melting Point | 194-197 °C (decomposes) | |

| pKa | 2.13 ± 0.23 (Predicted) | |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) |

Thermochemical Properties of L-Aspartic Acid (Reference Data)

The thermochemical properties of L-aspartic acid are well-documented and serve as a valuable reference point for estimating and understanding the properties of its derivatives.

| Thermochemical Property | Value (at 298.15 K) | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -973.3 ± 0.6 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -1582.4 ± 0.5 | kJ/mol | [1] |

| Standard Molar Heat Capacity (Cp) | 155.18 | J/(mol·K) | [1] |

| Standard Molar Entropy (S°) | 171.1 | J/(mol·K) | [2] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -733.9 | kJ/mol | [3] |

The introduction of a benzyl (B1604629) group to L-aspartic acid is expected to make the enthalpy of formation less negative (less exothermic) due to the energetic cost of forming the C-N bond and the introduction of the aromatic ring. The molar heat capacity and entropy will increase due to the additional atoms and vibrational modes.

Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for determining the key thermochemical properties of compounds like this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[4][5]

Protocol:

-

Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 3 MPa).[4] A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from the nitrogen in the sample).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying thermal transitions such as melting and decomposition.[6][7]

Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization, decomposition) appear as peaks in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

-

References

- 1. Aspartic acid [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

The Stereochemical Landscape of Benzylaspartic Acid: A Technical Guide to Synthesis, Resolution, and Biological Activity

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Benzylaspartic acid, a synthetic derivative of the endogenous amino acid aspartate, presents a compelling case study in stereochemistry's critical role in pharmacology. With two stereogenic centers, this compound exists as four distinct stereoisomers, each possessing unique three-dimensional arrangements that dictate their interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and stereospecific biological activity of this compound isomers, with a particular focus on their role as inhibitors of Excitatory Amino Acid Transporters (EAATs).

Chirality and Stereoisomerism in this compound

This compound possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers, which exist as two pairs of enantiomers. The nomenclature can be described using both the D/L system relative to glyceraldehyde and the (R/S) Cahn-Ingold-Prelog system. Furthermore, the relative stereochemistry of the substituents on the C2-C3 bond is designated by the prefixes threo and erythro.

-

Erythro isomers : The two like substituents (in this case, the carboxyl groups) are on the same side in a Fischer projection. This pair consists of (2S, 3S) and (2R, 3R) enantiomers.

-

Threo isomers : The two like substituents are on opposite sides in a Fischer projection. This pair consists of (2S, 3R) and (2R, 3S) enantiomers.

The biological activity of these isomers is highly distinct, with the L-β-threo-benzyl-aspartate ((2S,3R)-2-amino-3-benzylsuccinic acid) isomer emerging as a particularly potent and selective pharmacological tool.[1]

Synthesis and Chiral Resolution of Stereoisomers

The preparation of enantiomerically pure this compound isomers requires stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

A common strategy for the diastereoselective synthesis of β-benzyl aspartic acid derivatives starts from L-aspartic acid. One approach involves the creation of a cyclic intermediate, such as an oxazolidinone, which locks the stereochemistry at the α-carbon. Subsequent stereoselective alkylation or benzylation at the β-carbon, followed by hydrogenation, can yield the desired diastereomer with high purity.[2]

Chiral Resolution of Diastereomers

A more common and practical approach for obtaining all four isomers is the synthesis of a racemic mixture of diastereomers, followed by chiral resolution. This is often accomplished through the fractional crystallization of diastereomeric salts.

Experimental Protocol: Chiral Resolution of DL-threo-β-Benzylaspartic Acid

The following protocol is a representative method for the resolution of a racemic mixture of the threo diastereomers using a chiral resolving agent, such as a chiral amine.

-

Salt Formation : A racemic mixture of DL-threo-β-benzylaspartic acid is dissolved in a suitable hot solvent, such as aqueous ethanol (B145695) or methanol.

-

Addition of Resolving Agent : An equimolar amount of a chiral resolving agent (e.g., L-ephedrine or (R)-(+)-α-methylbenzylamine) is added to the solution.

-

Fractional Crystallization : The solution is allowed to cool slowly. The diastereomeric salt of one enantiomer will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration.

-

Purification : The collected crystals may be recrystallized from the same solvent system to improve diastereomeric purity. The purity can be monitored by measuring the specific rotation of the salt.

-

Liberation of the Enantiomer : The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with 1N HCl) to precipitate the enantiomerically pure this compound. The chiral resolving agent remains in the aqueous solution as its hydrochloride salt.

-

Isolation : The pure enantiomer is collected by filtration, washed with cold water, and dried.

-

Recovery of the Second Enantiomer : The other enantiomer can be recovered from the mother liquor of the initial crystallization by acidification and subsequent purification.

Physicochemical and Biological Properties

The stereochemistry of this compound isomers profoundly influences their physical properties and, most importantly, their biological activity.

Physicochemical Data

Precise physical data for all four isomers are not available in a single source; however, the properties of the parent L-aspartic acid and its β-benzyl ester provide a reference. Enantiomers have identical melting points and solubilities but rotate plane-polarized light in equal and opposite directions. Diastereomers have distinct physical properties.[3]

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Specific Rotation [α]D |

| L-Aspartic acid β-benzyl ester | C₁₁H₁₃NO₄ | 223.23 | 225 | +26° to +30° (c=1 in 1N HCl) |

| L-threo-β-Benzyl-aspartate | C₁₁H₁₃NO₄ | 223.23 | Data not available | Data not available |

| D-threo-β-Benzyl-aspartate | C₁₁H₁₃NO₄ | 223.23 | Data not available | Data not available |

| L-erythro-β-Benzyl-aspartate | C₁₁H₁₃NO₄ | 223.23 | Data not available | Data not available |

| D-erythro-β-Benzyl-aspartate | C₁₁H₁₃NO₄ | 223.23 | Data not available | Data not available |

Note: Comprehensive, experimentally verified data for all individual stereoisomers of β-benzylaspartic acid are not consistently reported in the literature. The value for L-Aspartic acid β-benzyl ester is provided for reference.

Biological Activity: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The primary pharmacological significance of this compound stereoisomers lies in their ability to inhibit EAATs. These transporters are crucial for clearing glutamate (B1630785) from the synaptic cleft, thereby terminating excitatory neurotransmission and preventing excitotoxicity.[1][4] Of the five known subtypes (EAAT1-5), the neuronal transporter EAAT3 (also known as EAAC1) is a key target.

Kinetic analysis has demonstrated that L-threo-β-benzyl-aspartate (L-t-β-BA) is a competitive, non-transportable inhibitor of EAATs, with a notable preference for the EAAT3 subtype.[1][5] This selectivity makes it an invaluable tool for distinguishing the function of EAAT3 from the predominantly glial transporters, EAAT1 and EAAT2.[1][5]

| Inhibitor | EAAT1 (Ki, µM) | EAAT2 (Ki, µM) | EAAT3 (Ki, µM) |

| L-threo-β-Benzyl-aspartate | ~150 | ~150 | 15 |

| L-erythro-β-Benzyl-aspartate | >300 | >300 | >300 |

Data synthesized from Esslinger et al., 2005, which reported an approximate 10-fold preference for EAAT3. The L-erythro diastereomer was found to be inactive.[1][5]

Experimental Protocols for Biological Characterization

Experimental Protocol: EAAT Inhibition via D-[³H]Aspartate Uptake Assay

This protocol describes a method to determine the inhibitory potency (Ki) of this compound stereoisomers on specific EAAT subtypes expressed in a cell line (e.g., C17.2 or HEK293 cells).

-

Cell Culture and Transfection :

-

Culture C17.2 neuroprogenitor cells in DMEM supplemented with 10% fetal calf serum in a humidified 5% CO₂ atmosphere.

-

Plate cells at a density of 5 x 10⁴ cells/well in 24-well plates.

-

Transfect cells with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.

-

-

Uptake Assay :

-

On the day of the assay, rinse the cell monolayers twice with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer: 138 mM NaCl, 5.3 mM KCl, 0.4 mM KH₂PO₄, 0.3 mM Na₂HPO₄, 11 mM D-glucose, 20 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test inhibitor (e.g., L-threo-β-benzyl-aspartate) prepared in the physiological buffer.

-

Initiate the uptake reaction by adding a mixture of unlabeled D-aspartate and radiolabeled D-[³H]aspartate (final concentration typically 50-100 nM).

-

Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold physiological buffer.

-

-

Quantification and Data Analysis :

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration in parallel wells to normalize the uptake data.

-

Non-specific uptake is determined in the presence of a high concentration of a non-selective EAAT inhibitor like DL-TBOA.

-

Calculate the inhibition constant (Ki) from IC₅₀ values (the concentration of inhibitor that blocks 50% of specific uptake) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The overall process from obtaining a racemic mixture to biological characterization can be visualized as follows.

EAAT3-Mediated Metabolic Pathways

EAAT3 plays a crucial role not only in clearing synaptic glutamate but also in providing substrate for key neuronal metabolic pathways, including the synthesis of the primary inhibitory neurotransmitter GABA and the antioxidant glutathione.[6][7][8] L-threo-β-benzyl-aspartate acts by blocking the initial uptake step.

References

- 1. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Aspartic Acid [drugfuture.com]

- 4. The substituted aspartate analogue L-beta-threo-benzyl-aspartate preferentially inhibits the neuronal excitatory amino acid transporter EAAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary pharmacological evaluation of novel derivatives of L-β-threo-benzylaspartate as inhibitors of the neuronal glutamate transporter EAAT-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Benzylaspartic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzylaspartic acid (Asp(OBzl)) in solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, potential side reactions, and cleavage procedures associated with the incorporation of Asp(OBzl) into peptide chains.

Introduction to this compound in SPPS

This compound, specifically as Boc-L-Asp(OBzl)-OH or Fmoc-L-Asp(OBzl)-OH, serves as a key building block in peptide synthesis. The benzyl (B1604629) (Bzl) group provides protection for the β-carboxyl side chain of aspartic acid, preventing its interference with the peptide bond formation at the α-amino group. The choice between the Boc and Fmoc N-α-protecting groups dictates the overall synthesis strategy.

The Boc/Bzl strategy is a classical approach that utilizes the acid-labile Boc group for temporary N-α-protection and more acid-stable benzyl-based side-chain protecting groups.[1] This method is valued for its ability to reduce peptide aggregation during synthesis.[2] The final cleavage of the peptide from the resin and removal of the benzyl protecting groups typically requires strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

While less common in modern Fmoc-based SPPS, which favors tert-butyl-based side-chain protection, Asp(OBzl) can still be employed. However, careful consideration of potential side reactions, particularly aspartimide formation, is crucial.

Key Considerations and Side Reactions

The primary challenge associated with the use of aspartic acid in SPPS is the formation of a cyclic aspartimide intermediate.[5][6] This side reaction is particularly prevalent in Fmoc chemistry due to the repeated exposure to basic conditions (e.g., piperidine) during the removal of the Fmoc group.[7][8] The benzyl group is less sterically hindering than the more commonly used tert-butyl (tBu) group, which can make Asp(OBzl) more susceptible to aspartimide formation under basic conditions.

Aspartimide formation can lead to several undesirable byproducts, including:

-

α- and β-peptides: The cyclic intermediate can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[5]

-

Racemization: The aspartic acid residue can lose its stereochemical integrity.

-

Chain termination: The formation of the stable aspartimide ring can prevent further elongation of the peptide chain.

To minimize aspartimide formation, especially in Fmoc SPPS, several strategies can be employed, such as using bulkier side-chain protecting groups, adding acidic modifiers to the deprotection solution, or employing specialized coupling reagents.[6][9] For Boc-SPPS, performing the final cleavage at low temperatures (e.g., 0-5 °C) is recommended to reduce aspartimide formation.[4]

Quantitative Data Summary

The following tables summarize the comparative performance of different aspartic acid side-chain protecting groups. While direct quantitative data for Asp(OBzl) in Fmoc SPPS is less common in recent literature, its performance can be inferred from the general trend that less sterically hindered protecting groups are more prone to aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Structure | Steric Hindrance | Propensity for Aspartimide Formation | Cleavage Conditions |

| Benzyl (Bzl) | -CH₂-C₆H₅ | Low | High (in Fmoc SPPS) | Strong Acid (HF, TFMSA) |

| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate | Moderate to High | TFA |

| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | High | Low | TFA |

| 2,3,4-trimethyl-pent-3-yl (ODie) | -C(CH(CH₃)₂)₂ | Very High | Very Low | TFA |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | Extremely High | Extremely Low | TFA |

Data compiled from literature discussing trends in aspartimide formation.[1][8][10][11][12]

Experimental Protocols

The following are detailed protocols for the incorporation of Asp(OBzl) using both Boc and Fmoc strategies. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Boc-SPPS Protocol for Boc-L-Asp(OBzl)-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-Asp(OBzl)-OH on a Merrifield or PAM resin.

Materials:

-

Merrifield or PAM resin

-

Boc-L-Asp(OBzl)-OH

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers)

-

Cold diethyl ether

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM.[13]

-

-

Neutralization:

-

Wash the resin with DMF (3 times).

-

Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF and then DCM.[4]

-

-

Coupling of Boc-L-Asp(OBzl)-OH:

-

In a separate vial, dissolve Boc-L-Asp(OBzl)-OH (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.[13]

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: See section 5 for detailed cleavage protocols.

Fmoc-SPPS Protocol for Fmoc-L-Asp(OBzl)-OH

This protocol describes a standard procedure for the manual coupling of Fmoc-L-Asp(OBzl)-OH. Given the higher risk of aspartimide formation, careful control of deprotection times is recommended.

Materials:

-

Appropriate resin (e.g., Wang, Rink Amide)

-

Fmoc-L-Asp(OBzl)-OH

-

Other required Fmoc-protected amino acids

-

DCM, peptide synthesis grade

-

DMF, peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Cleavage cocktail (e.g., TFA with scavengers)

-

Cold diethyl ether

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first coupling.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[14][15]

-

-

Coupling of Fmoc-L-Asp(OBzl)-OH:

-

Using HATU: In a separate vial, dissolve Fmoc-L-Asp(OBzl)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents). Pre-activate for 1-2 minutes before adding to the resin.

-

Using HOBt/DIC: In a separate vial, dissolve Fmoc-L-Asp(OBzl)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor coupling completion with the Kaiser test.[14]

-

-

Washing: After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

-

Final Cleavage and Deprotection: See section 5 for detailed cleavage protocols.

Cleavage and Final Deprotection Protocols

The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.

Cleavage from Boc-SPPS (HF or TFMSA)

Cleavage of peptides containing Asp(OBzl) from resins like Merrifield or PAM requires strong acids. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment. TFMSA is a common alternative.

Table 2: Cleavage Cocktails for Boc-SPPS with Asp(OBzl)

| Reagent | Composition | Application Notes |

| Anhydrous HF | HF, anisole (B1667542) (scavenger) | Standard for Boc/Bzl chemistry. Reaction is typically run at 0°C for 1-2 hours.[13] |

| TFMSA | TFMSA, TFA, thioanisole | An alternative to HF. Cleavage is typically performed for 30-60 minutes at room temperature.[16] |

General TFMSA Cleavage Protocol:

-

Dry the peptide-resin thoroughly under vacuum.

-

In a reaction vessel, add the peptide-resin and a scavenger such as thioanisole.

-

Cool the vessel to 0°C in an ice bath.

-

Slowly add a pre-mixed solution of TFMSA in TFA to the resin.

-

Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and react for an additional 1-2 hours.

-

Filter the resin and wash it with fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

-

Isolate the peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.

Cleavage from Fmoc-SPPS (TFA)

Since the benzyl group of Asp(OBzl) is stable to TFA, a two-step cleavage process is required if Asp(OBzl) is used in a standard Fmoc/tBu strategy. First, the tBu-based groups are removed with TFA, and then the Bzl group is cleaved with a stronger acid. However, if a Boc/Bzl strategy is used with an acid-labile linker, a single strong acid cleavage can be performed. The protocol below assumes a standard Fmoc synthesis where the final peptide needs to be fully deprotected.

Logical Flow for Cleavage Decision:

Standard TFA Cleavage Cocktail (for removing tBu groups):

A common cleavage cocktail is Reagent K or a variation thereof.

Table 3: Common TFA-Based Cleavage Cocktails

| Reagent | Composition | Application Notes |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with sensitive residues.[17] |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | An "odorless" alternative that is effective for scavenging trityl groups.[18] |

General TFA Cleavage Protocol:

-

Wash the dried peptide-resin with DCM.

-

Add the appropriate cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.5 g of resin) to the resin.

-

Gently agitate the mixture at room temperature for 1-2 hours.[19]

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[19]

Following this step, if Asp(OBzl) was used, the peptide will still contain the benzyl protecting group, which must be removed in a subsequent step using a strong acid as described in section 5.1.

Conclusion

This compound is a versatile building block for SPPS, particularly within the Boc/Bzl protection strategy. While its use in Fmoc-SPPS is possible, careful consideration of the increased risk of aspartimide formation is necessary. By selecting the appropriate synthesis strategy, optimizing reaction conditions, and using well-defined cleavage protocols, researchers can successfully incorporate Asp(OBzl) into synthetic peptides for a wide range of applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Issuu [issuu.com]

- 9. mesalabs.com [mesalabs.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

Application Notes: Utilizing Benzylaspartic Acid as a Protecting Group for Aspartic Acid

Introduction

In solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of trifunctional amino acids is critical to prevent unwanted side reactions and ensure the synthesis of the target peptide in high purity and yield. For aspartic acid, the β-carboxylic acid is often protected as a benzyl (B1604629) ester (Asp(OBn)). This application note provides a comprehensive overview of the use of benzylaspartic acid in peptide synthesis, detailing its advantages, disadvantages, and strategies to mitigate potential side reactions.

The benzyl ester is valued for its stability under both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with both major SPPS strategies.[1] Its removal is achieved through orthogonal means, typically catalytic hydrogenolysis, which does not affect most other protecting groups used in peptide synthesis.

Key Advantages and Disadvantages

The primary advantage of the benzyl protecting group is its orthogonality. It remains stable throughout the cycles of Nα-deprotection and coupling in both Boc- and Fmoc-based SPPS.[1] However, its use is not without challenges. The deprotection step requires a palladium catalyst and a hydrogen source, which can be problematic for peptides containing sulfur-containing residues like methionine or cysteine, as these can poison the catalyst.[2] Furthermore, the removal of the catalyst from the final peptide product can sometimes be challenging.

A significant concern when using any ester-based protecting group for aspartic acid is the formation of an aspartimide intermediate, especially in Fmoc-SPPS where repeated exposure to a basic reagent like piperidine (B6355638) is required for Nα-Fmoc removal.[3][4][5] This side reaction can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue.[3][4]

Data Presentation: Comparison of Aspartic Acid Protecting Groups

The choice of a side-chain protecting group for aspartic acid significantly impacts the level of aspartimide-related byproducts. The following table summarizes quantitative data on the performance of the benzyl ester compared to other commonly used protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be prone to aspartimide formation.

| Protecting Group | Structure | Deprotection Conditions | Target Peptide (%) | Aspartimide-related Byproducts (%) | Racemization (D-Asp %) | Reference(s) |

| Benzyl (OBn) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Data not directly comparable in cited studies | Prone to aspartimide formation | Can occur following aspartimide formation | [2] |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA) | 45 | 55 | 10.2 | [6][7] |

| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Strong acid (e.g., high concentration of TFA) | 88 | 12 | 1.8 | [6][7] |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂-CH₃ | Strong acid (e.g., high concentration of TFA) | >99 | <1 | 0.3 | [6][7] |

| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Data indicates higher byproduct formation than OMpe | Prone to aspartimide formation | Can occur | [4] |

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBn)-OH)

This protocol is based on the method described by Wang et al., which involves the benzylation of the side chain of L-aspartic acid with the α-carboxyl group temporarily protected as a tert-butyl ester, followed by the removal of the tert-butyl group.